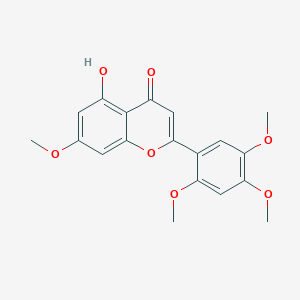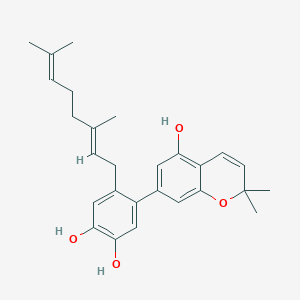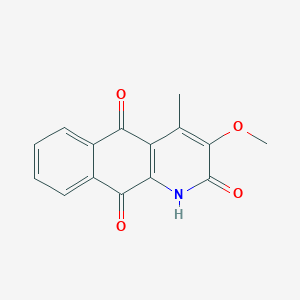
cladionol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cladionol A is a natural product found in Gliocladium and Sphaerostilbella with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Cladionol A, a polyketide glycoside, was identified from the marine-derived fungus Gliocladium species. Extracted from the fungus separated from sea grass Syringodium isoetifolium, its structure was elucidated through spectroscopic data. It consists of beta-mannopyranoside and arabitol sugar units, and its absolute configuration was determined using chiral HPLC analysis of a benzoyl derivative of its acid hydrolysate. This compound showed modest cytotoxicity in studies, highlighting its potential bioactive properties (Kasai et al., 2005).
Biological Applications and Cytotoxicity
The potential biological applications of this compound are primarily centered around its cytotoxic properties. Another compound, cladodionen, a hybrid polyketide, was isolated alongside cladosacid from the marine-derived fungus Cladosporium sp. OUCMDZ-1635. Cladodionen exhibited cytotoxic activities against various human cancer cell lines, indicating the potential of this compound and related compounds in cancer research and therapy (Zhu et al., 2018).
Environmental and Biotechnological Relevance
The genus Cladophialophora, from which this compound derives, comprises species that are clinically significant as well as environmentally relevant. These species are involved in various skin infections, as well as more severe conditions such as disseminated and cerebral infections. This information is crucial for understanding the environmental interactions and potential therapeutic applications of this compound and its related compounds (Badali et al., 2008).
Eigenschaften
Molekularformel |
C45H80O16 |
|---|---|
Molekulargewicht |
877.1 g/mol |
IUPAC-Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (4E,8E,12E)-15-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,7,11-trihydroxy-2,4,6,8,10,12,14,16,18,20-decamethyldocosa-4,8,12-trienoate |
InChI |
InChI=1S/C45H80O16/c1-13-22(2)14-23(3)15-29(9)43(61-45-42(56)41(55)40(54)35(60-45)21-58-32(12)47)30(10)18-27(7)37(51)25(5)16-24(4)36(50)26(6)17-28(8)38(52)31(11)44(57)59-20-34(49)39(53)33(48)19-46/h16-18,22-23,25-26,29-31,33-43,45-46,48-56H,13-15,19-21H2,1-12H3/b24-16+,27-18+,28-17+/t22?,23?,25?,26?,29?,30?,31?,33-,34-,35-,36?,37?,38?,39-,40-,41+,42+,43?,45+/m1/s1 |
InChI-Schlüssel |
GRDLKOZEWJLCMH-PBNSJOAKSA-N |
Isomerische SMILES |
CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |
Kanonische SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
Synonyme |
cladionol A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)
![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)




![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)




![(E)-but-2-enedioic acid;N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine](/img/structure/B1249990.png)

